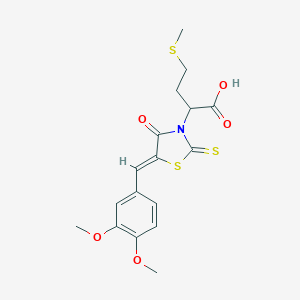
(E)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a useful research compound. Its molecular formula is C17H19NO5S3 and its molecular weight is 413.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a carbonyl group. Its structure is instrumental in determining its biological activity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties for compounds related to this compound:
-
Antibacterial Activity :
- The compound exhibited potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidinones showed minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against Enterobacter cloacae and Escherichia coli, indicating superior activity compared to standard antibiotics like ampicillin and streptomycin .
- A notable finding was that the most active derivative had an MIC of 0.004 mg/mL against E. cloacae and Bacillus cereus, demonstrating its potential as an effective antibacterial agent .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cytotoxicity Studies :
- In vitro studies revealed that certain derivatives exhibited moderate cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). For example, one derivative showed an IC50 value of 14.60 µg/mL against K562 cells, indicating a promising anticancer activity .
- A comparative analysis with cisplatin revealed that some thiazolidinone derivatives were only slightly less effective than this conventional chemotherapeutic agent, suggesting their potential as alternative therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their structural features:
| Compound | Substituent | MIC (mg/mL) | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Methyl group on N-3 | 0.004 | 14.60 |
| Compound B | Ethyl group on N-3 | 0.015 | 11.10 |
| Compound C | Benzyl group on N-3 | 0.008 | 200 |
This table illustrates how modifications at specific positions on the thiazolidinone ring can enhance or diminish biological activity.
The mechanisms underlying the biological activities of these compounds are still being elucidated:
- Antibacterial Mechanism : Molecular docking studies suggest that inhibition of bacterial enzymes such as MurB may be responsible for the antibacterial effects observed in these compounds .
- Anticancer Mechanism : The anticancer activity may involve induction of apoptosis in cancer cells and interference with cell cycle progression, although precise pathways remain to be fully characterized .
特性
IUPAC Name |
2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S3/c1-22-12-5-4-10(8-13(12)23-2)9-14-15(19)18(17(24)26-14)11(16(20)21)6-7-25-3/h4-5,8-9,11H,6-7H2,1-3H3,(H,20,21)/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHQCVTWMGHBOB-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCSC)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C(CCSC)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














